molecular formula C27H24N2O3 B14931422 2-(1,3-benzodioxol-5-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B14931422
M. Wt: 424.5 g/mol
InChI Key: WEABHANXSIURNF-UHFFFAOYSA-N
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Description

2-(2H-13-BENZODIOXOL-5-YL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a benzodioxole moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated quinoline intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative of the quinoline and an amine derivative of the benzodioxole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the Suzuki-Miyaura coupling, as well as the use of automated systems for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenated quinoline derivatives and organometallic reagents such as Grignard reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has potential applications as a fluorescent probe due to its quinoline core, which can exhibit fluorescence. It can be used to study biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests that it could interact with various biological targets, making it a potential lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials. Its unique structure allows for the formation of polymers with interesting properties, making it a potential candidate for use in advanced materials.

Mechanism of Action

The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]QUINOLINE-4-CARBOXAMIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and benzodioxole moiety. These interactions can lead to changes in the activity of these targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)piperidine
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one

Uniqueness

2-(2H-13-BENZODIOXOL-5-YL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, a benzodioxole moiety, and a carboxamide group. This combination of structural features is not commonly found in other compounds, making it a unique and interesting molecule for further study.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-6-propan-2-ylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-16(2)19-9-6-7-17(3)26(19)29-27(30)21-14-23(28-22-10-5-4-8-20(21)22)18-11-12-24-25(13-18)32-15-31-24/h4-14,16H,15H2,1-3H3,(H,29,30)

InChI Key

WEABHANXSIURNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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